Equiline

Description

BenchChem offers high-quality Equiline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Equiline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H20O2 |

|---|---|

Molecular Weight |

268.3 g/mol |

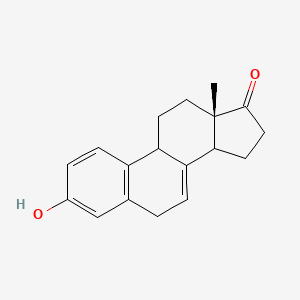

IUPAC Name |

(13S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16,19H,2,6-9H2,1H3/t14?,16?,18-/m0/s1 |

InChI Key |

WKRLQDKEXYKHJB-PVARCSIZSA-N |

Isomeric SMILES |

C[C@]12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2=O |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2=O |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Equilin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Equilin, a primary component of conjugated equine estrogens (CEEs), has been a cornerstone of hormone replacement therapy for decades. While its estrogenic effects are well-recognized, the intricate molecular mechanisms underpinning its broad physiological and pharmacological activities are a subject of ongoing research. This technical guide provides an in-depth exploration of the mechanism of action of Equilin, consolidating current knowledge for researchers, scientists, and drug development professionals. We delve into its interactions with estrogen receptors, downstream signaling cascades, and non-genomic pathways, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular events.

Introduction

Equilin is a naturally occurring estrogen in horses and a significant constituent of CEEs, such as Premarin.[1] Structurally distinct from human estrogens due to an unsaturated B-ring, Equilin exhibits a unique pharmacological profile.[2] Understanding its precise mechanism of action is crucial for optimizing its therapeutic applications and mitigating potential risks. This guide synthesizes the current understanding of how Equilin exerts its effects at the molecular and cellular levels.

Interaction with Estrogen Receptors (ERs)

The primary mechanism of action of Equilin is through its binding to and activation of estrogen receptors, ERα and ERβ.[1] These receptors are ligand-activated transcription factors that modulate the expression of a wide array of genes.

Binding Affinity

Equilin itself displays a lower binding affinity for both ERα and ERβ compared to 17β-estradiol (E2). However, its in vivo activity is significantly influenced by its metabolism.[1]

Table 1: Relative Binding Affinities (RBA) of Equilin and its Metabolites to Estrogen Receptors

| Compound | Receptor | Relative Binding Affinity (%) vs. Estradiol | Reference(s) |

| Equilin | ERα | 13 (4.0–28.9) | [1][3][4] |

| ERβ | 49 (13.0–49) | [1][3][4] | |

| 17β-Dihydroequilin | ERα | 113 (7.9–113) | [1][3][4] |

| ERβ | 108 (7.9–108) | [1][3][4] |

Data are presented as a percentage of the binding affinity of 17β-estradiol, which is set at 100%. Ranges reflect variability across different studies.

Metabolism and Bioactivation

Equilin acts as a prodrug, being converted in the liver and other tissues to the more potent 17β-dihydroequilin by 17β-hydroxysteroid dehydrogenase.[1] This metabolic conversion is a critical determinant of its overall estrogenic potency.

Caption: Metabolic activation of Equilin.

Downstream Signaling Pathways

Upon binding to ERs, Equilin initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway: Regulation of Gene Expression

The Equilin-ER complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, or interacts with other transcription factors to regulate the transcription of target genes.[5] This leads to the synthesis of proteins that mediate the physiological effects of Equilin.

Caption: Genomic signaling pathway of Equilin.

Non-Genomic Pathways

Equilin can also elicit rapid, non-genomic effects that are independent of gene transcription. These actions are often mediated by membrane-associated ERs or through direct interactions with other cellular components.

In human umbilical vein endothelial cells (HUVECs), Equilin has been shown to increase the expression of adhesion molecules E-selectin and ICAM-1.[6][7] This effect is mediated by the activation of the NF-κB signaling pathway, which involves the decreased expression of ERβ and subsequent nuclear translocation of the p65 subunit of NF-κB.[6][7]

Caption: Equilin-induced NF-κB signaling in HUVECs.

In cortical neurons, Equilin promotes growth and increases in both macro and micro morphological features.[8] This neurotrophic effect is dependent on the activation of the glutamatergic N-methyl-D-aspartate (NMDA) receptor, as it is abolished by the NMDA receptor antagonist AP5.[8]

Equilin induces endothelium-independent vasorelaxation in mesenteric arteries.[2] This effect is mediated, at least in part, by the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to a decrease in calcium influx and subsequent relaxation.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Equilin.

Competitive Estrogen Receptor Binding Assay

Objective: To determine the relative binding affinity of Equilin and its metabolites for ERα and ERβ.

Methodology:

-

Preparation of Rat Uterine Cytosol (Source of ERs):

-

Homogenize uteri from ovariectomized rats in TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

-

Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.

-

Centrifuge the resulting supernatant at 105,000 x g for 60 minutes at 4°C.

-

The final supernatant (cytosol) containing the ERs is collected and its protein concentration determined.

-

-

Competitive Binding Assay:

-

In assay tubes, combine a fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]-E2) with increasing concentrations of the unlabeled competitor (Equilin or its metabolites).

-

Add the prepared rat uterine cytosol to each tube.

-

Incubate the mixture overnight at 4°C to reach equilibrium.

-

Separate bound from free radioligand using a hydroxylapatite (HAP) slurry.

-

Wash the HAP pellet to remove non-specifically bound radioligand.

-

Quantify the radioactivity in the HAP pellet using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specifically bound [³H]-E2 against the log concentration of the competitor.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of [³H]-E2).

-

Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC₅₀ of 17β-estradiol / IC₅₀ of competitor) x 100.

-

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]

- 3. 2.4. Monocyte–Endothelial Cell Adhesion Assay [bio-protocol.org]

- 4. profiles.foxchase.org [profiles.foxchase.org]

- 5. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 8. benchchem.com [benchchem.com]

Equilin's Binding Affinity for Estrogen Receptors ERα and ERβ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Equilin (B196234), a prominent equine estrogen found in conjugated equine estrogen (CEE) preparations, exerts its biological effects primarily through interaction with estrogen receptors alpha (ERα) and beta (ERβ). Understanding the binding affinity and subsequent signaling cascades initiated by equilin is crucial for elucidating its physiological and pharmacological roles. This technical guide provides a comprehensive overview of equilin's binding characteristics for ERα and ERβ, details the experimental methodologies used for these determinations, and illustrates the key signaling pathways involved.

Data Presentation: Quantitative Binding Affinity of Equilin

The binding affinity of equilin for ERα and ERβ has been quantified using various metrics, including Relative Binding Affinity (RBA), Inhibitory Concentration (IC50), and the Inhibition Constant (Ki). The following tables summarize the available quantitative data to facilitate a clear comparison of equilin's interaction with the two estrogen receptor subtypes.

| Ligand | Receptor | Relative Binding Affinity (RBA) (%) | Reference |

| Equilin | ERα | 13 (Range: 4.0–28.9) | [1] |

| ERβ | 13.0–49 | [1] | |

| 17β-Estradiol | ERα | 100 | [1] |

| ERβ | 100 | [1] |

| Ligand | Receptor | KdI (nM) | Reference |

| Equilin | ERα | 0.79 | [1] |

| ERβ | 0.36 | [1] |

Note: KdI represents the inhibitory constant, a measure of the affinity of a ligand for a receptor. A lower KdI value indicates a higher binding affinity.

Experimental Protocols: Determining Binding Affinity

The quantitative data presented above are typically determined using competitive radioligand binding assays. Below is a detailed, representative protocol for such an assay.

Protocol: Competitive Radioligand Binding Assay for Estrogen Receptors

1. Objective:

To determine the relative binding affinity of a test compound (e.g., equilin) for estrogen receptors (ERα or ERβ) by measuring its ability to compete with a radiolabeled estrogen (e.g., [³H]17β-estradiol) for binding to the receptor.

2. Materials:

-

Receptor Source: Purified recombinant human ERα or ERβ protein, or cytosol preparations from tissues expressing the receptors (e.g., rat uterus).

-

Radioligand: [³H]17β-estradiol (specific activity ~40-60 Ci/mmol).

-

Unlabeled Ligands: 17β-estradiol (for standard curve), equilin (test compound).

-

Assay Buffer: Tris-HCl buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 1.5 mM EDTA, 10% glycerol, and 1 mM dithiothreitol).

-

Separation Medium: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.

-

Scintillation Cocktail.

-

96-well plates or microtubes.

-

Scintillation counter.

3. Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

4. Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the unlabeled test compound (equilin) and the reference compound (17β-estradiol) in the assay buffer.

-

Dilute the radioligand ([³H]17β-estradiol) in the assay buffer to a final concentration typically at or below its Kd for the receptor.

-

-

Assay Setup:

-

In a 96-well plate or microtubes, add the following in order:

-

Assay buffer.

-

A fixed amount of the receptor preparation.

-

Increasing concentrations of the unlabeled test compound or reference compound.

-

A fixed concentration of the radioligand.

-

-

Include control tubes for total binding (no unlabeled competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).

-

-

Incubation:

-

Incubate the reaction mixtures at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Add hydroxylapatite slurry to each tube and incubate for a short period (e.g., 15 minutes) to allow the receptor-ligand complexes to adsorb.

-

Centrifuge the tubes and wash the pellets with cold assay buffer to remove the unbound radioligand.

-

-

Quantification:

-

Resuspend the washed pellets in a scintillation cocktail.

-

Measure the radioactivity in each sample using a scintillation counter.

-

5. Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding from the total binding for each concentration of the competitor.

-

Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine IC50 Values: The IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. This is determined by non-linear regression analysis of the competition curve.

-

Calculate Relative Binding Affinity (RBA): RBA (%) = (IC50 of 17β-estradiol / IC50 of test compound) x 100

Signaling Pathways Activated by Equilin

Upon binding to ERα and ERβ, equilin can initiate both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the regulation of gene expression.

Caption: Equilin's genomic signaling pathway.

Non-Genomic Signaling and NF-κB Activation

Equilin has been shown to activate non-genomic signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway. This rapid signaling does not directly involve gene transcription by the estrogen receptor itself but can influence gene expression through other transcription factors.

Caption: Equilin-induced NF-κB signaling pathway.

Conclusion

Equilin demonstrates significant binding affinity for both ERα and ERβ, with a nuanced profile that can lead to the activation of both genomic and non-genomic signaling pathways. The data and protocols presented in this guide offer a foundational understanding for researchers engaged in the study of estrogen receptor modulators. Further investigation into the specific downstream effects of equilin-mediated signaling will continue to be a critical area of research in endocrinology and drug development.

References

The In Vivo Journey of Equilin: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Equilin (B196234), a key component of conjugated equine estrogens (CEEs), has been a cornerstone of hormone replacement therapy for decades.[1] Understanding its in vivo fate—how it is absorbed, distributed, metabolized, and excreted (ADME)—is critical for optimizing therapeutic efficacy and ensuring patient safety. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Equilin, with a focus on in vivo studies. We will delve into the metabolic pathways, present quantitative pharmacokinetic data, and detail the experimental methodologies used to derive this knowledge.

Pharmacokinetics of Equilin

The pharmacokinetic profile of Equilin is characterized by rapid metabolism and clearance.[2] Following administration, Equilin is quickly converted to its sulfate (B86663) conjugate, which serves as a circulating reservoir.[2][3] The unconjugated form is cleared from the circulation much faster than its sulfated counterpart.[2]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Equilin and its sulfate conjugate from in vivo studies in various species.

Table 1: Pharmacokinetics of Equilin in Humans

| Parameter | Value | Species/Population | Administration Route | Reference |

| Half-life (unconjugated) | ~19-30 min | Postmenopausal women and men | Intravenous | [3][4] |

| Metabolic Clearance Rate (MCR) | 1982 - 3300 L/day/m² | Postmenopausal women and men | Intravenous | [3] |

| Cmax (total Equilin) | 1.4 - 1.5 ng/mL | Postmenopausal women | Oral (0.625 mg Cenestin) | [5] |

| AUC₀₋₂₄ (total Equilin) | 17.3 - 17.4 ng·h/mL | Postmenopausal women | Oral (0.625 mg Cenestin) | [5] |

| Tmax (total estrone) | 8.3 - 8.6 hours | Postmenopausal women | Oral (0.625 mg Cenestin) | [5] |

Table 2: Pharmacokinetics of Equilin Sulfate in Humans

| Parameter | Value | Species/Population | Administration Route | Reference |

| Half-life (fast component) | 5.2 ± 1.2 min | Postmenopausal women | Intravenous | [3] |

| Half-life (slow component) | 190 ± 23 min | Postmenopausal women | Intravenous | [3] |

| Half-life (conjugated) | 5.5 hours | Men | Intravenous | [4] |

| Metabolic Clearance Rate (MCR) | 176 ± 44 L/day/m² | Postmenopausal women | Intravenous | [3] |

Table 3: Pharmacokinetics of Equilin and its Metabolites in Animal Models

| Parameter | Value | Species/Population | Administration Route | Reference |

| Half-life (radioactivity) | ~2.5 h | Pregnant Mare | Intravenous | [6] |

| Cmax (total radioactivity) | Lower with CEE mixture | Dog | Oral ([³H]Equilin sulfate) | [7] |

| AUC (total radioactivity) | Lower with CEE mixture | Dog | Oral ([³H]Equilin sulfate) | [7] |

| t½ (total radioactivity) | Longer with CEE mixture | Dog | Oral ([³H]Equilin sulfate) | [7] |

Metabolism of Equilin

Equilin undergoes extensive metabolism in vivo, primarily through reduction of the 17-keto group, aromatization of the B-ring, and hydroxylation followed by conjugation.[7] These metabolic transformations significantly alter the biological activity of the parent compound.

Key Metabolic Pathways

-

Reduction: The 17-keto group of Equilin is readily reduced to form 17β-dihydroequilin and 17α-dihydroequilin.[1][6] 17β-dihydroequilin is a more potent estrogen than Equilin itself.[3][4]

-

Aromatization: The B-ring of Equilin can be aromatized to form equilenin.[1][6] This can be further reduced to 17β-dihydroequilenin and 17α-dihydroequilenin.[6]

-

Hydroxylation: Equilin is hydroxylated at the C2 and C4 positions to form 2-hydroxyequilin and 4-hydroxyequilin.[2][8] In contrast to endogenous estrogens where 2-hydroxylation is predominant, 4-hydroxylation is the major pathway for Equilin.[8][9]

-

Conjugation: Equilin and its metabolites are primarily excreted as glucuronide and sulfate conjugates.[1][3][6] Sulfation is a major initial metabolic step, leading to the formation of a circulating reservoir of Equilin sulfate.[2][3] The majority of urinary metabolites are found in the glucuronide fraction.[4]

Metabolic Fate Visualization

The following diagram illustrates the major metabolic pathways of Equilin.

Caption: Major metabolic pathways of Equilin in vivo.

Experimental Protocols

The understanding of Equilin's pharmacokinetics and metabolism has been built upon a variety of in vivo experimental designs, primarily utilizing radiolabeled compounds to trace their fate in the body.

General Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the in vivo pharmacokinetics and metabolism of Equilin.

Caption: Generalized experimental workflow for in vivo Equilin studies.

Key Methodological Details

-

Animal Models: Studies have been conducted in normal postmenopausal women, men, pregnant mares, and dogs.[3][4][6][7] The choice of animal model can influence the pharmacokinetic outcomes.[10]

-

Dosing: Both intravenous and oral administration routes have been used.[3][4][7] Radiolabeled [³H]Equilin or [³H]Equilin sulfate is commonly administered to trace the drug and its metabolites.[3][6][7]

-

Sample Collection: Serial blood samples are collected to determine the time course of drug and metabolite concentrations in plasma.[3][4][6] Urine is typically collected over 24-hour intervals to analyze excreted metabolites.[4][6]

-

Sample Processing: Plasma is separated from whole blood. Both plasma and urine samples undergo extraction procedures to separate unconjugated steroids, sulfate conjugates, and glucuronide conjugates.[3][6] Enzymatic hydrolysis with β-glucuronidase and sulfatase is used to cleave the conjugates for analysis of the parent steroid.[6]

-

Analytical Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to separate the different steroids.[7] Mass spectrometry (MS) is coupled with these techniques for identification and quantification of metabolites.[11] Radioactivity detection is used for studies involving radiolabeled compounds.

Conclusion

The in vivo pharmacokinetics of Equilin are characterized by rapid conversion to its sulfate conjugate, which has a longer half-life than the parent compound. Metabolism is extensive and proceeds through reduction, aromatization, and hydroxylation, with subsequent conjugation to sulfates and glucuronides. The 4-hydroxylation pathway is a significant route of metabolism for Equilin. Understanding these complex pathways and the quantitative aspects of Equilin's disposition is essential for the continued safe and effective use of equine estrogens in clinical practice and for the development of new hormone therapies. Further research, particularly utilizing advanced analytical techniques like LC-MS/MS, will continue to refine our understanding of the in vivo fate of this important therapeutic agent.[11]

References

- 1. Equilin - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of equilin and equilin sulfate in normal postmenopausal women and men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The metabolism of equilin in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of single- and multiple-dose pharmacokinetics of synthetic conjugated estrogens, A (Cenestin) tablets: a slow-release estrogen replacement product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo metabolism of [3H]equilin in the pregnant mare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of equilin sulfate in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The major metabolite of equilin, 4-hydroxyequilin, autoxidizes to an o-quinone which isomerizes to the potent cytotoxin 4-hydroxyequilenin-o-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Role of the animal model on the pharmacokinetics of equine-derived antivenoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic Study of Conjugated Equine Estrogens in Healthy Chinese Postmenopausal Women Using a Parallel Two-Column LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prodrug Role of Equilin: A Technical Guide to its Conversion to the Potent Estrogen 17β-Dihydroequilin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Equilin (B196234), a primary component of conjugated equine estrogens (CEEs), has long been utilized in hormone replacement therapy. However, its biological activity is significantly amplified through its metabolic conversion to 17β-dihydroequilin. This technical guide provides an in-depth analysis of the role of equilin as a prodrug, detailing the metabolic pathways, enzymatic processes, and comparative pharmacokinetics and pharmacodynamics of both equilin and its more potent metabolite, 17β-dihydroequilin. This document synthesizes key quantitative data, outlines detailed experimental protocols for the study of this conversion, and presents visual representations of the underlying biochemical and experimental processes to support further research and drug development in this area.

Introduction

Equilin is a naturally occurring estrogen in horses and a significant constituent of conjugated equine estrogen preparations prescribed for menopausal hormone therapy. While possessing inherent estrogenic activity, the in vivo efficacy of equilin is largely attributable to its metabolic transformation into the more potent estrogen, 17β-dihydroequilin.[1][2] This conversion, analogous to the reduction of estrone (B1671321) to estradiol (B170435), highlights the importance of understanding the metabolic fate of equilin to fully characterize its pharmacological profile. This guide explores the scientific evidence establishing equilin's function as a prodrug for 17β-dihydroequilin, providing a comprehensive resource for researchers in endocrinology, pharmacology, and drug development.

The Metabolic Conversion of Equilin

The biotransformation of equilin to 17β-dihydroequilin is a critical activation step that significantly enhances its estrogenic effects. This metabolic process is primarily catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs), a family of NAD(P)(H)-dependent oxidoreductases.[3][4] These enzymes facilitate the reversible interconversion between 17-keto and 17β-hydroxy steroids. In the case of equilin, the 17-keto group is reduced to a 17β-hydroxyl group, yielding 17β-dihydroequilin.

The following diagram illustrates the metabolic pathway from equilin to 17β-dihydroequilin.

Caption: Metabolic interconversion of equilin and 17β-dihydroequilin.

Quantitative Analysis: Pharmacokinetics and Potency

The prodrug-metabolite relationship between equilin and 17β-dihydroequilin is quantitatively supported by their distinct pharmacokinetic profiles and estrogenic potencies. 17β-dihydroequilin exhibits a slower clearance rate and greater estrogenic activity compared to equilin.[1]

Table 1: Pharmacokinetic Parameters of Equilin and its Metabolites in Postmenopausal Women

| Compound | Metabolic Clearance Rate (MCR) (L/day/m²) | Half-life (t½) of Slower Component (min) | Reference |

| Equilin | 1982 - 3300 | 19 - 27 | [2] |

| Equilin Sulfate (B86663) | 176 ± 44 | 190 ± 23 | [2] |

| 17β-dihydroequilin | 1252 ± 103 | 45 ± 2.0 | [1] |

| 17β-dihydroequilin Sulfate | 376 ± 93 | 147 ± 15 | [1] |

Table 2: Relative Potency and Receptor Binding Affinity

| Compound | Relative Uterotropic Potency (vs. Equilin Sulfate) | Estrogen Receptor α (ERα) Binding Affinity (Relative to Estradiol) | Estrogen Receptor β (ERβ) Binding Affinity (Relative to Estradiol) | Reference |

| Equilin | - | ~13% | - | [5] |

| 17β-dihydroequilin | ~8 times more potent | ~113% | ~108% | [2][6] |

Experimental Protocols

The following sections detail the methodologies employed in key experiments to elucidate the prodrug role of equilin.

In Vivo Pharmacokinetic Studies in Humans

This protocol outlines the general procedure for determining the metabolic clearance rate and half-life of equilin and its metabolites.

Objective: To determine the pharmacokinetic parameters of equilin and 17β-dihydroequilin in postmenopausal women.

Methodology:

-

Subject Selection: Healthy, postmenopausal women are recruited for the study.

-

Radiolabeling: Equilin and equilin sulfate are radiolabeled with tritium (B154650) ([³H]) for tracing.

-

Administration: A single intravenous injection of [³H]equilin or [³H]equilin sulfate is administered to the subjects.[2]

-

Blood Sampling: Blood samples are drawn at predetermined time intervals following administration.[7]

-

Plasma Fractionation: Plasma is separated from the blood samples and fractionated into unconjugated, sulfate, and glucuronide fractions.[2]

-

Metabolite Isolation and Quantification:

-

[³H]equilin, [³H]17β-dihydroequilin, and their sulfate conjugates are isolated from the plasma fractions using high-performance liquid chromatography (HPLC).[6]

-

The concentration of each radiolabeled compound is measured using a scintillation counter.

-

-

Data Analysis: The disappearance of radioactivity from plasma is plotted over time, and pharmacokinetic parameters such as MCR and half-life are calculated using appropriate compartmental models.[2]

The following diagram illustrates the experimental workflow for in vivo pharmacokinetic studies.

Caption: Experimental workflow for in vivo pharmacokinetic analysis.

In Vitro Metabolism Studies

This protocol describes the methodology to investigate the conversion of equilin in target tissues.

Objective: To determine if target tissues, such as the endometrium, can directly metabolize equilin to 17β-dihydroequilin.

Methodology:

-

Tissue Preparation: Normal and malignant human endometrium tissues are obtained.[8]

-

Incubation: Tissue homogenates are incubated with [³H]equilin in a suitable buffer.[8]

-

Extraction: After incubation, the steroids are extracted from the reaction mixture.

-

Metabolite Identification: The extracted steroids are separated and identified using techniques such as thin-layer chromatography (TLC) or HPLC.[8]

-

Quantification: The amount of each metabolite, including [³H]17β-dihydroequilin, is quantified to determine the extent of conversion.

Estrogen Receptor Binding Assays

This protocol details the procedure for comparing the binding affinities of equilin and 17β-dihydroequilin to estrogen receptors.

Objective: To determine the relative binding affinities of equilin and 17β-dihydroequilin for estrogen receptors (ERα and ERβ).

Methodology:

-

Receptor Preparation: Estrogen receptors are prepared from a source such as rat uterine cytosol or using recombinant human ERα and ERβ.

-

Competitive Binding Assay:

-

A constant concentration of radiolabeled estradiol ([³H]-E2) is incubated with the estrogen receptors.

-

Increasing concentrations of unlabeled competitor ligands (equilin or 17β-dihydroequilin) are added to the incubation mixture.[9]

-

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand, often using a hydroxylapatite (HAP) assay.

-

Quantification: The amount of bound radioactivity is measured.

-

Data Analysis: The concentration of the competitor ligand that inhibits 50% of the binding of the radiolabeled estradiol (IC50) is determined. This value is used to calculate the relative binding affinity (RBA) compared to estradiol.[10]

The following diagram illustrates the logical relationship in a competitive estrogen receptor binding assay.

Caption: Logic diagram of a competitive estrogen receptor binding assay.

Conclusion

The evidence strongly supports the role of equilin as a prodrug that is metabolically activated to the more potent estrogen, 17β-dihydroequilin. This conversion, mediated by 17β-hydroxysteroid dehydrogenases, leads to a metabolite with a longer half-life and significantly higher binding affinity for estrogen receptors. A thorough understanding of this metabolic activation is crucial for accurately assessing the overall pharmacological effects of equilin-containing hormone therapies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the nuanced activities of equine estrogens and the development of more targeted and effective hormone replacement strategies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Immunoaffinity extraction for liquid chromatographic determination of equilin and its metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. scilit.com [scilit.com]

- 6. Pharmacokinetics of equilin and equilin sulfate in normal postmenopausal women and men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The metabolism of equilin in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of [3H]equilin in normal and malignant human endometrium and in endometrial adenocarcinoma transplanted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

An In-depth Technical Guide to the Chemical Structure of Equilin Versus Other Estrogens

Audience: Researchers, scientists, and drug development professionals.

Introduction

Estrogens are a class of steroid hormones crucial for a plethora of physiological processes, including the development and regulation of the female reproductive system, cardiovascular health, and bone integrity.[1] Their biological effects are primarily mediated through binding to and activating estrogen receptors (ERs), ERα and ERβ.[2] The three major endogenous estrogens in humans are estrone (B1671321) (E1), estradiol (B170435) (E2), and estriol (B74026) (E3).[3]

Equilin (B196234) is a naturally occurring estrogen found in high concentrations in the urine of pregnant mares.[4][5] It is a principal component of conjugated equine estrogens (CEEs), such as Premarin, a widely prescribed medication for hormone replacement therapy (HRT) in menopausal women.[2][6] Structurally, equilin is distinct from human estrogens due to the presence of an additional double bond in its steroidal B-ring.[7] This structural variance leads to significant differences in receptor binding affinity, metabolic fate, and overall biological activity. This guide provides a detailed comparison of the chemical structure of equilin with other key estrogens, presents quantitative data on their properties, and outlines the experimental protocols used for their characterization.

Chemical Structure Comparison

The fundamental structure of all estrogens is a four-ring cyclopenta[a]phenanthrene core. The key distinction between equilin and human estrogens like estrone lies in the degree of unsaturation in the B-ring.

-

Estrone (E1) and Estradiol (E2) have an aromatic A-ring and a saturated B-ring.

-

Equilin possesses an aromatic A-ring and a B-ring with two double bonds (at C7 and C8), making it a δ⁷-estrone or 7-dehydroestrone.[2]

-

Equilenin , another equine estrogen, has fully aromatic A and B rings, forming a naphthalene (B1677914) core.[8]

These structural differences are visualized below.

Caption: Core chemical structures of Estrone, Equilin, and Estradiol.

Physicochemical and Biological Data

The structural variations directly impact the physicochemical properties and biological activities of these estrogens, such as receptor binding affinity and potency.

Table 1: Physicochemical Properties of Key Estrogens

| Property | Equilin | Estrone (E1) | Estradiol (E2) | Estriol (E3) |

| Molecular Formula | C₁₈H₂₀O₂ | C₁₈H₂₂O₂ | C₁₈H₂₄O₂ | C₁₈H₂₄O₃ |

| Molecular Weight ( g/mol ) | 268.35[4][5] | 270.37 | 272.38 | 288.38 |

| Melting Point (°C) | 238-240[6] | 254.5 | 178-179 | 282 |

| Key Structural Feature | Aromatic A-ring, Unsaturated B-ring (C7, C8) | Aromatic A-ring | Aromatic A-ring, 17β-hydroxyl | Aromatic A-ring, 16α,17β-hydroxyls |

Table 2: Estrogen Receptor (ER) Binding Affinity and Potency

Relative binding affinity (RBA) and potency are often compared to Estradiol (E2), which is considered the standard.

| Compound | RBA for ERα (Estradiol = 100%) | RBA for ERβ (Estradiol = 100%) | Notes |

| Estradiol (E2) | 100% | 100% | The most potent endogenous human estrogen. |

| Estrone (E1) | ~5-10% | ~5-10% | A metabolic precursor to and product of estradiol. |

| Equilin | ~13%[2] | ~49%[2] | Shows relative selectivity for ERβ. |

| 17β-Dihydroequilin | ~113%[2] | ~108%[2] | A potent metabolite of Equilin. |

Estrogen Signaling Pathways

Estrogens exert their effects through two primary signaling pathways:

-

Genomic (Nuclear-Initiated) Signaling: The classical pathway where estrogen binds to ERα or ERβ in the nucleus.[1] The ligand-receptor complex dimerizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[9][10]

-

Non-Genomic (Membrane-Initiated) Signaling: A rapid pathway initiated by estrogen binding to a subpopulation of ERs located at the plasma membrane (mER) or to G-protein coupled estrogen receptors (GPER).[1] This activates various kinase cascades, such as the PI3K/AKT and MAPK/ERK pathways, influencing cellular functions without direct gene transcription.[11][12]

Caption: Overview of Genomic and Non-Genomic Estrogen Signaling Pathways.

Experimental Protocols

Characterizing and comparing estrogens requires standardized experimental procedures. The following sections detail the methodologies for key assays.

X-ray Crystallography for Structure Determination

This technique is used to determine the three-dimensional atomic structure of a molecule, such as an estrogen receptor ligand-binding domain (LBD) complexed with its ligand.

Objective: To elucidate the precise binding mode of an estrogen within the ER's ligand-binding pocket.

Methodology:

-

Protein Expression and Purification:

-

The gene encoding the human ERα or ERβ ligand-binding domain (LBD) is cloned into an expression vector.

-

The protein is overexpressed in a suitable host system (e.g., E. coli, insect cells).

-

The expressed protein is purified to homogeneity using a series of chromatography techniques (e.g., affinity, ion exchange, size exclusion).[13]

-

-

Crystallization:

-

The purified ER LBD is concentrated to a high level (typically 5-10 mg/mL).

-

The estrogen of interest (e.g., equilin, estradiol) is added in molar excess to ensure saturation of the binding pocket.

-

The protein-ligand complex is screened against a wide range of crystallization conditions (precipitants, buffers, salts, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.[13]

-

Crystals are grown over a period of days to weeks.

-

-

Data Collection and Structure Determination:

-

A suitable crystal is cryo-cooled in liquid nitrogen to prevent radiation damage.

-

The crystal is exposed to a high-intensity X-ray beam (often from a synchrotron source).

-

The diffraction pattern is recorded on a detector.[14]

-

The diffraction data are processed to determine the electron density map of the crystal.

-

A molecular model of the protein-ligand complex is built into the electron density map and refined to yield the final atomic structure.[15]

-

Competitive Binding Assay for Receptor Affinity

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor. It is the gold standard for determining receptor binding affinity (IC₅₀ and Kᵢ values).

Objective: To determine the relative binding affinity of equilin and other estrogens for the estrogen receptor compared to a reference ligand (e.g., ¹⁷β-estradiol).[16]

Caption: Workflow for an Estrogen Receptor Competitive Binding Assay.

Detailed Methodology:

-

Preparation of ER-Containing Cytosol:

-

Uteri from ovariectomized rats are homogenized in a cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[16]

-

The homogenate is centrifuged at high speed to pellet cellular debris, yielding a supernatant (cytosol) rich in estrogen receptors.

-

Protein concentration of the cytosol is determined (e.g., via Bradford assay).

-

-

Assay Setup:

-

Assay tubes are prepared in triplicate for each condition.

-

A fixed, subsaturating concentration of radiolabeled estradiol (e.g., 0.5-1.0 nM [³H]-E2) is added to each tube.[16]

-

Increasing concentrations of the unlabeled competitor estrogen (e.g., equilin, from 10⁻¹¹ M to 10⁻⁴ M) are added.[16]

-

Control tubes are included for total binding (no competitor) and non-specific binding (100-fold excess of unlabeled estradiol).[16]

-

-

Incubation and Separation:

-

The ER cytosol preparation is added to each tube, and the mixture is incubated to reach equilibrium (e.g., 18-24 hours at 4°C).

-

A hydroxylapatite (HAP) slurry is added to each tube to adsorb the receptor-ligand complexes, separating them from the free, unbound radioligand.[16]

-

The HAP is washed multiple times with buffer to remove any remaining free [³H]-E2.

-

-

Quantification and Data Analysis:

-

Scintillation fluid is added to the washed HAP pellet, and the radioactivity is measured using a scintillation counter.

-

The amount of [³H]-E2 displaced by the competitor is calculated.

-

Data are plotted as the percentage of specific binding versus the log concentration of the competitor.

-

A sigmoidal curve is fitted to the data to determine the IC₅₀ value—the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[17]

-

Cell-Based Reporter Gene Assay

This functional assay measures the ability of a compound to activate the estrogen receptor and induce the transcription of a target gene.

Objective: To quantify the estrogenic activity (potency and efficacy) of a compound by measuring the expression of a reporter gene under the control of EREs.

Caption: Workflow for a Cell-Based Estrogen Reporter Gene Assay.

Detailed Methodology:

-

Cell Culture:

-

An estrogen-responsive cell line (e.g., human breast cancer cell line MCF-7 or T47D) that endogenously expresses ERs is used.[18][19]

-

These cells are stably transfected with a plasmid containing multiple copies of an Estrogen Response Element (ERE) sequence upstream of a reporter gene, typically firefly luciferase (luc).[20]

-

Cells are maintained in a culture medium supplemented with charcoal-stripped fetal bovine serum to remove any endogenous estrogens.[18]

-

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a specific density (e.g., 10,000 cells/well) and allowed to attach for 24 hours.[18]

-

The medium is replaced with fresh estrogen-depleted medium containing serial dilutions of the test compound (e.g., equilin) or a positive control (17β-estradiol). A vehicle control (e.g., 0.1% DMSO) is also included.[18]

-

The plates are incubated for an additional 24-48 hours to allow for receptor activation, reporter gene transcription, and protein expression.[18]

-

-

Signal Detection and Analysis:

-

The treatment medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

-

A lysis buffer is added to each well to break open the cells and release the luciferase enzyme.[18]

-

A luciferase assay reagent containing the substrate (luciferin) is added.

-

The light produced by the enzymatic reaction is immediately measured as Relative Light Units (RLUs) using a luminometer.[18]

-

The data are normalized to the vehicle control, and a dose-response curve is generated to determine the EC₅₀—the concentration that produces 50% of the maximal response.

-

Conclusion

Equilin is a structurally unique estrogen characterized by an unsaturated B-ring, which distinguishes it from endogenous human estrogens like estrone and estradiol. This structural difference translates into a distinct pharmacological profile, including a preferential binding affinity for ERβ and conversion to the highly potent metabolite 17β-dihydroequilin. Understanding these differences is critical for drug development professionals and researchers in the field of endocrinology and hormone therapy. The standardized experimental protocols outlined herein—X-ray crystallography, competitive binding assays, and reporter gene assays—provide a robust framework for the comprehensive characterization of equilin and other novel estrogenic compounds.

References

- 1. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]

- 2. Equilin - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Estrogen Biosynthesis and Signal Transduction in Ovarian Disease [frontiersin.org]

- 4. Equilin | C18H20O2 | CID 223368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmacompass.com [pharmacompass.com]

- 6. EQUILIN | 474-86-2 [chemicalbook.com]

- 7. Equilin displays similar endothelium-independent vasodilator potential to 17β-estradiol regardless of lower potential to inhibit calcium entry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of Equilenin at 100 K: an estrone-related steroid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

- 12. Estrogen synthesis and signaling pathways during ageing: from periphery to brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. rcsb.org [rcsb.org]

- 15. X-ray crystal structures of the estrogen-related receptor-gamma ligand binding domain in three functional states reveal the molecular basis of small molecule regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 18. benchchem.com [benchchem.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

Equilin's Physiological Effects in Postmenopausal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Equilin (B196234), a primary component of conjugated equine estrogens (CEE), has been a subject of extensive research for its role in hormone replacement therapy (HRT) for postmenopausal women. Its unique chemical structure, differing from human estrogens like 17β-estradiol, results in a distinct pharmacological profile. This technical guide provides an in-depth analysis of the physiological effects of equilin in postmenopausal models, focusing on its pharmacokinetics, receptor interactions, and systemic effects on various tissues. The information is presented to aid researchers and professionals in drug development in understanding the nuanced actions of this equine estrogen.

Pharmacokinetics and Metabolism

The bioavailability and metabolic fate of equilin are critical determinants of its physiological activity. In postmenopausal women, equilin is rapidly metabolized, primarily to equilin sulfate (B86663), its main circulating form.[1] It can also be converted to the more potent 17β-dihydroequilin.[2]

Pharmacokinetic Parameters of Equilin and its Metabolites

The following table summarizes key pharmacokinetic parameters of equilin and its related compounds in postmenopausal women.

| Compound | Parameter | Value | Model/Study Population | Citation |

| Equilin | Half-life | ~19-27 min | Normal postmenopausal woman and man | [1] |

| Metabolic Clearance Rate (MCR) | 3300 L/day/m² | Normal postmenopausal woman | [1] | |

| Equilin Sulfate | Half-life (fast component) | 5.2 ± 1.2 min | Normal postmenopausal women | [1] |

| Half-life (slow component) | 190 ± 23 min | Normal postmenopausal women | [1] | |

| Metabolic Clearance Rate (MCR) | 176 ± 44 L/day/m² | Normal postmenopausal women | [1] | |

| 17β-dihydroequilin | Half-life (fast component) | 5.5 ± 0.8 min | Normal postmenopausal women | [3] |

| Half-life (slow component) | 45 ± 2.0 min | Normal postmenopausal women | [3] | |

| Metabolic Clearance Rate (MCR) | 1252 ± 103 L/day/m² | Normal postmenopausal women | [3] | |

| 17β-dihydroequilin Sulfate | Half-life (fast component) | 5 ± 0.2 min | Normal postmenopausal women | [3] |

| Half-life (slow component) | 147 ± 15 min | Normal postmenopausal women | [3] | |

| Metabolic Clearance Rate (MCR) | 376 ± 93 L/day/m² | Normal postmenopausal women | [3] | |

| Metabolic Clearance Rate (MCR) | 506 ± 60 L/m²/day | Normal postmenopausal women (constant infusion) | [4] |

Metabolic Conversion of Equilin

Equilin undergoes significant metabolism, leading to the formation of various active and inactive compounds. The interconversion between equilin and its metabolites is a key aspect of its overall effect.

Estrogen Receptor Binding and Signaling

Equilin exerts its effects primarily through binding to estrogen receptors (ERα and ERβ), initiating genomic and non-genomic signaling pathways.

Estrogen Receptor Binding Affinity

Equilin and its metabolites exhibit varying affinities for ERα and ERβ compared to estradiol (B170435).

| Compound | Relative Binding Affinity for ERα (vs. Estradiol) | Relative Binding Affinity for ERβ (vs. Estradiol) | Citation |

| Equilin | ~13% | ~49% | [2] |

| 17β-dihydroequilin | ~113% | ~108% | [2] |

Signaling Pathways

Equilin's interaction with estrogen receptors triggers a cascade of intracellular events. In breast cancer cells, for instance, estrogen-dependent proliferation is mediated through pathways involving progesterone (B1679170) receptor membrane component 1 (PGRMC1).[5] Furthermore, in endothelial cells, equilin has been shown to increase the expression of adhesion molecules via NF-κB signaling.[6]

References

- 1. Pharmacokinetics of equilin and equilin sulfate in normal postmenopausal women and men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Equilin - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics of 17 beta-dihydroequilin sulfate and 17 beta-dihydroequilin in normal postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of 17 beta-dihydroequilin sulfate in normal postmenopausal women under steady state conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PGRMC1 can trigger estrogen-dependent proliferation of breast cancer cells: estradiol vs. equilin vs. ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Characterization of Equilin: A Technical Guide to a Cornerstone of Equine Estrogen Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive historical and scientific overview of Equilin (B196234), a key component of conjugated equine estrogens. It details the initial discovery and isolation of this unique steroid hormone from pregnant mare urine in the early 20th century, outlining the pioneering experimental protocols that were fundamental to its characterization. This document presents quantitative data on the composition of equine estrogens, the biological potency of Equilin, and its metabolic fate. Furthermore, it elucidates the signaling pathways through which Equilin exerts its physiological effects. This guide is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering a foundational understanding of the history and science of this significant estrogen.

A Historical Perspective: The Dawn of Equine Estrogen Research

The early 20th century marked a period of intense investigation into the nature of sex hormones. Following the isolation of estrone (B1671321) from human pregnancy urine, researchers turned their attention to other potential sources. In the 1930s, the urine of pregnant mares was identified as a particularly rich source of estrogenic substances, proving to be significantly more potent than human urine.[1][2] This discovery paved the way for the development of conjugated equine estrogen (CEE) therapies, most notably Premarin, which was first marketed in Canada in 1941 and the United States in 1942.[3][4]

A pivotal moment in this era was the isolation of a novel estrogenic steroid, Equilin , in 1932 by French researchers A. Girard and G. Sandulesco.[3] This discovery was followed by the isolation of another unique equine estrogen, equilenin (B1671562). These findings highlighted the distinct estrogen profile of equines, characterized by the presence of B-ring unsaturated steroids, which are not found in humans.

The Pioneering Science: Isolation and Quantification of Equilin

The initial isolation and subsequent quantification of Equilin were remarkable achievements of early 20th-century biochemistry, relying on innovative chemical and biological techniques.

Extraction and Isolation of Equilin from Pregnant Mare Urine

The foundational method for isolating ketosteroids like Equilin from the complex matrix of pregnant mare urine involved several key steps, most notably the use of Girard's reagent T.

Experimental Protocol: Isolation of Ketosteroids using Girard's Reagent T (circa 1930s)

This protocol is a synthesized representation of the methods described in the historical literature.

-

Acid Hydrolysis: The collected pregnant mare urine was first subjected to acid hydrolysis to cleave the conjugated estrogens (sulfate and glucuronide forms) into their free steroid forms. This was typically achieved by heating the urine with a strong acid, such as hydrochloric acid.[5][6]

-

Solvent Extraction: The hydrolyzed urine was then extracted with an organic solvent immiscible with water, such as ether or toluene, to separate the lipid-soluble steroids from the aqueous phase.[5][7]

-

Separation of Ketonic and Non-Ketonic Fractions: The extracted steroid mixture was then treated with Girard's reagent T ((carboxymethyl)trimethylammonium chloride hydrazide) in an acidic alcoholic solution.[8][9] This reagent specifically reacts with the ketone group at position 17 of steroids like estrone and Equilin, forming water-soluble hydrazones.

-

Phase Separation: The reaction mixture was then partitioned between an organic solvent (e.g., ether) and water. The non-ketonic steroids remained in the organic phase, while the water-soluble Girard complexes of the ketosteroids (including Equilin) moved to the aqueous phase.

-

Hydrolysis of the Girard Complex: The aqueous layer containing the ketosteroid-Girard complexes was then acidified, which hydrolyzes the hydrazone bond and regenerates the free ketosteroids.

-

Final Extraction and Purification: The liberated ketosteroids were then re-extracted with an organic solvent and further purified through techniques such as fractional distillation and crystallization to yield pure Equilin.

Quantification of Estrogenic Activity: The Kober Reaction and the Allen-Doisy Bioassay

Once isolated, determining the concentration and biological potency of Equilin was crucial. Two primary methods were employed for this purpose.

Experimental Protocol: Kober Reaction for Estrogen Quantification (circa 1930s-1940s)

The Kober reaction, a colorimetric method, was a cornerstone of estrogen quantification.[7][10]

-

Reaction Setup: A purified extract containing the estrogen was mixed with a reagent consisting of concentrated sulfuric acid and phenol.[10]

-

Heating: The mixture was heated, leading to the formation of a yellow-colored solution with a green fluorescence.[7][10]

-

Dilution and Color Development: Upon dilution with water and further heating, the color transformed into a stable pink or red color.[7][10]

-

Colorimetric Measurement: The intensity of the final color, which was proportional to the estrogen concentration, was measured using a colorimeter or spectrophotometer.[7] Corrections were often necessary to account for interfering brown pigments from impurities in the urine extracts.[7]

Experimental Protocol: Allen-Doisy Bioassay for Estrogenic Potency (circa 1923)

This in vivo assay was the gold standard for determining the biological activity of estrogenic compounds.[11][12]

-

Animal Preparation: Ovariectomized (spayed) adult female rats or mice were used. The removal of the ovaries ensures that the animals are not producing endogenous estrogens, making them sensitive to the effects of administered estrogenic substances.[11]

-

Administration of Estrogen: The test substance (e.g., purified Equilin) dissolved in a suitable vehicle was injected subcutaneously into the prepared animals.

-

Vaginal Smear Analysis: Daily vaginal smears were taken from the animals. The presence of estrogen induces characteristic changes in the vaginal epithelium, leading to the appearance of cornified (keratinized) epithelial cells in the smear, a sign of estrus.[11]

-

Potency Determination: The potency of the estrogen was determined by the minimum dose required to induce vaginal cornification in a specified percentage of the test animals. This allowed for the comparison of the biological activity of different estrogens.

Quantitative Analysis of Equine Estrogens

The composition of estrogens in pregnant mare urine is complex. The following tables summarize key quantitative data regarding the relative abundance and biological potency of Equilin and other major equine estrogens.

Table 1: Approximate Composition of Major Conjugated Estrogens in Pregnant Mare Urine (PMU)

| Estrogen | Abbreviation | Approximate Percentage of Total Estrogens |

| Estrone Sulfate (B86663) | E1S | 45-55% |

| Equilin Sulfate | EqS | 20-30% |

| 17α-Dihydroequilin Sulfate | 17α-EqS | 10-20% |

| 17α-Estradiol Sulfate | 17α-E2S | 2-8% |

| 17β-Dihydroequilin Sulfate | 17β-EqS | 1-5% |

| Equilenin Sulfate | EnS | <2.5% |

| 17α-Dihydroequilenin Sulfate | 17α-EnS | <2.5% |

| 17β-Estradiol Sulfate | 17β-E2S | <1% |

| 17β-Dihydroequilenin Sulfate | 17β-EnS | <1% |

Note: The exact composition can vary depending on the stage of pregnancy and the individual mare.[1][13][14][15][16][17][18][19][20]

Table 2: Relative Biological Potency of Equilin and its Metabolites

| Estrogen | Relative Binding Affinity for ERα (Estradiol = 100%) | Relative Binding Affinity for ERβ (Estradiol = 100%) | Relative Uterotrophic Potency (in vivo) |

| Estradiol (E2) | 100% | 100% | High |

| Estrone (E1) | 5-10% | 5-10% | Moderate |

| Equilin (Eq) | ~13% | ~49% | Moderate |

| 17β-Dihydroequilin | ~113% | ~108% | High |

Data compiled from various sources.[11][21]

Biochemical and Physiological Profile of Equilin

Biosynthesis of Equilin

The biosynthetic pathway of Equilin in horses is distinct from that of estrogens in humans. It does not proceed through the typical cholesterol-to-estrogen pathway. Instead, it is believed to involve an alternative pathway that results in the characteristic unsaturated B-ring of the steroid nucleus.[6][7]

Metabolism of Equilin

Once in the body, Equilin undergoes metabolic conversion, primarily to more potent forms. The major metabolic transformation is the reduction of the 17-keto group to form 17β-dihydroequilin, a highly potent estrogen.[3][21] Equilin can also be converted to equilenin.[3] In humans, Equilin and its metabolites are primarily excreted as glucuronide and sulfate conjugates.[3]

Signaling Pathways of Equilin

Equilin, like other estrogens, exerts its biological effects primarily through binding to and activating estrogen receptors (ERs), ERα and ERβ.[21] The binding of Equilin to these receptors initiates a cascade of molecular events that ultimately leads to changes in gene expression and cellular function.

Conclusion

The discovery and characterization of Equilin represent a significant chapter in the history of endocrinology and pharmacology. The innovative experimental techniques developed in the early 20th century not only enabled the isolation and quantification of this unique equine estrogen but also laid the groundwork for the development of hormone replacement therapies that have impacted human health for decades. This technical guide has provided a detailed overview of the historical context, the pioneering scientific methodologies, the quantitative characteristics, and the biological actions of Equilin. A thorough understanding of this foundational knowledge remains essential for contemporary researchers and professionals working in the fields of steroid biochemistry, drug development, and women's health.

References

- 1. pfizermedical.com [pfizermedical.com]

- 2. med.upenn.edu [med.upenn.edu]

- 3. A Brief Account of the Discovery of the Fetal/Placental Unit for Estrogen Production in Equine and Human Pregnancies: Relation to Human Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Development of a fluorometric Cuboni test for the semi-quantitative measurement of urinary estrogen levels and pregnancy detection in mares - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a fluorometric Cuboni test for the semi-quantitative measurement of urinary estrogen levels and pregnancy detection in mares - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. scispace.com [scispace.com]

- 11. Equilin - Wikipedia [en.wikipedia.org]

- 12. jogi.co.in [jogi.co.in]

- 13. Partition chromatography of estrone, equilin and equilenin isolated from mares' urine | Semantic Scholar [semanticscholar.org]

- 14. In vivo metabolism of [3H]equilin in the pregnant mare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. Conjugated estrogens - Wikipedia [en.wikipedia.org]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. A chemical method for the determination of oestriol, oestrone and oestradiol in human urine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Isolation of Equilin for Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Equilin (B196234), a naturally occurring estrogen in horses, is a significant component of conjugated equine estrogen preparations used in hormone replacement therapy.[1] Its unique biological activities, distinct from those of human estrogens, have spurred research into its specific physiological and pathological roles. This technical guide provides an in-depth overview of the natural sources of Equilin and detailed methodologies for its isolation and purification for research purposes. It includes quantitative data on its abundance, experimental protocols, and a focus on its signaling pathways and relevant experimental workflows.

Natural Sources of Equilin

The primary and most well-documented natural source of Equilin is the urine of pregnant mares.[2][3][4][5] Pregnant mare urine (PMU) contains a complex mixture of conjugated estrogens, with Equilin sulfate (B86663) being one of the most abundant, second only to estrone (B1671321) sulfate.[1] Another reported, though less common, source is the urine of pregnant donkeys.[6]

Table 1: Abundance of Equilin in Natural Sources

| Natural Source | Form of Equilin | Relative Abundance | Reference |

| Pregnant Mare Urine | Equilin sulfate | Approximately 25% of total conjugated estrogens | [1] |

| Pregnant Mare Urine | Free Equilin | Secretion rate of approximately 96 mg/24h in late gestation | [7] |

| Pregnant Donkey Urine | Equilin sodium sulfate | A major component of the conjugated estrogen extract | [6] |

Isolation and Purification of Equilin

The isolation of Equilin from its natural sources is a multi-step process involving extraction, hydrolysis of conjugates, and chromatographic purification. While historical methods have been documented since the 1930s, modern laboratory-scale purification relies on advanced chromatographic techniques to achieve high purity.[1][5]

Extraction from Pregnant Mare Urine

The initial step involves the extraction of conjugated estrogens from PMU.

Experimental Protocol: Liquid-Liquid Extraction of Conjugated Estrogens from PMU

-

Sample Preparation: Collect urine from pregnant mares, preferably during late gestation when estrogen levels are highest.

-

Acidification: Acidify the urine to a pH of approximately 2.0 using a strong acid (e.g., hydrochloric acid) to facilitate the extraction of the acidic estrogen sulfates.

-

Solvent Extraction: Perform a liquid-liquid extraction using a water-immiscible organic solvent such as n-butanol or a mixture of phenol (B47542) and chloroform. The estrogen conjugates will partition into the organic phase.

-

Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract rich in conjugated estrogens.

Hydrolysis of Estrogen Conjugates

To obtain free Equilin, the sulfate conjugates in the crude extract must be hydrolyzed.

Experimental Protocol: Acid Hydrolysis of Conjugated Estrogens

-

Dissolution: Dissolve the crude extract in an acidic aqueous solution (e.g., 15% v/v hydrochloric acid).

-

Heating: Heat the solution under reflux for several hours to cleave the sulfate groups from the estrogen molecules.

-

Extraction of Free Estrogens: After cooling, extract the liberated free estrogens with an organic solvent such as diethyl ether or toluene.

-

Washing and Drying: Wash the organic extract with a sodium bicarbonate solution to remove any remaining acidic impurities, followed by a water wash. Dry the organic phase over anhydrous sodium sulfate.

-

Concentration: Evaporate the solvent to yield a mixture of free estrogens.

Chromatographic Purification of Equilin

The final and most critical step is the separation of Equilin from other estrogens and impurities using chromatography. High-performance liquid chromatography (HPLC) is the method of choice for achieving high purity.[8][9]

Experimental Protocol: Preparative HPLC Purification of Equilin

-

Column Selection: A reversed-phase C18 column is commonly used for the separation of steroids. For improved separation of isomers like Equilin and Δ8,9-dehydroestrone, specialized columns such as porous graphitic carbon (Hypercarb) or carbon-coated zirconia may be employed.[8]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is typically used. The addition of a small amount of an acid like formic acid can improve peak shape.

-

Sample Preparation: Dissolve the crude free estrogen mixture in the initial mobile phase composition.

-

Injection and Fraction Collection: Inject the sample onto the HPLC column and monitor the elution profile using a UV detector (typically at around 280 nm). Collect the fractions corresponding to the Equilin peak.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC or LC-MS.

-

Crystallization: Pool the pure fractions and evaporate the solvent. The purified Equilin can be further purified by crystallization from a suitable solvent system (e.g., ethanol-water).

Table 2: Quantitative Data on Equilin Purification

| Purification Step | Starting Material | Method | Purity | Yield | Reference |

| HPLC Purification | Mixed equine estrogens | Reversed-Phase HPLC (C18) | >98% | Not specified | [9] |

| Isomer Separation | Equilin sulfate and Δ8,9-dehydroestrone sulfate | Porous Graphitic Carbon HPLC | Baseline separation (Resolution > 19) | Not specified | [8] |

Signaling Pathways Involving Equilin

Equilin exerts its biological effects through various signaling pathways, some of which are distinct from those activated by human estrogens.

NF-κB Signaling Pathway

Equilin has been shown to promote a pro-inflammatory response in endothelial cells by activating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] This leads to the increased expression of adhesion molecules, which is a key step in the development of atherosclerosis.

Caption: Equilin-induced NF-κB signaling pathway in endothelial cells.

MAPK and PI3K/Akt Signaling Pathways

While direct and detailed studies on Equilin's specific effects on the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways are still emerging, these pathways are known to be modulated by estrogens in various cell types, including endothelial cells.[12][13][14][15] They are crucial for cell proliferation, survival, and migration.

Caption: Postulated Equilin-mediated MAPK and PI3K/Akt signaling.

Experimental Workflows for Equilin Research

Studying the biological effects of Equilin requires specific experimental workflows. Below are examples of workflows for assessing its pro-inflammatory activity and general estrogenic potential.

Workflow for Assessing Equilin's Effect on Monocyte Adhesion to Endothelial Cells

This workflow is designed to investigate the pro-inflammatory effects of Equilin on the vascular endothelium.[10][16][17][18][19]

Caption: Experimental workflow for monocyte adhesion assay.

Workflow for In Vitro Assessment of Estrogenic Activity

A variety of in vitro assays can be used to characterize the estrogenic activity of purified Equilin.[2][6][20][21][22]

Caption: Workflow for in vitro estrogenic activity assays.

Conclusion

This technical guide provides a comprehensive overview of the natural sources, isolation, and biological investigation of Equilin. The primary source remains pregnant mare urine, and its purification to a high degree of purity is achievable through modern chromatographic techniques. Understanding the specific signaling pathways activated by Equilin, particularly the pro-inflammatory NF-κB pathway, is crucial for elucidating its role in both therapeutic and potentially adverse effects. The detailed experimental workflows provided herein offer a solid foundation for researchers and drug development professionals to further investigate the unique biology of this equine estrogen.

References

- 1. Some notes on the isolation of oestrone and equilin from the urine of pregnant mares - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]

- 3. madbarn.com [madbarn.com]

- 4. Isolation of beta-dihydroequilin and alpha-dihydroequilenin from the urine of pregnant mares - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Some notes on the isolation of oestrone and equilin from the urine of pregnant mares - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of five in vitro bioassays to measure estrogenic activity in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo metabolism of [3H]equilin in the pregnant mare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Separation and detection of the isomeric equine conjugated estrogens, equilin sulfate and delta8,9-dehydroestrone sulfate, by liquid chromatography--electrospray-mass spectrometry using carbon-coated zirconia and porous graphitic carbon stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative structure-chromatographic retention relationship study of six underivatized equine estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Estrogen Receptor and PI3K/Akt Signaling Pathway Involvement in S-(-)Equol-Induced Activation of Nrf2/ARE in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of MAP kinases in endothelial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Monocyte recruitment to endothelial cells in response to oscillatory shear stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Monocyte Adhesion Assays for Detecting Endothelial Cell Activation in Vascular Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Monocyte Adhesion to Activated Aortic Endothelium: Role of L-Selectin and Heparan Sulfate Proteoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Monocyte Adhesion Assays for Detecting Endothelial Cell Activation in Vascular Inflammation and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro test systems for the evaluation of the estrogenic activity of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Estrogenic activity assessment of environmental chemicals using in vitro assays: identification of two new estrogenic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In-vitro assays for determination of oestrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Equilin in Pregnant Mares: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pregnant mare is unique in its production of a variety of estrogens, including the ring B-unsaturated estrogen, equilin (B196234). Unlike the classical estrogen biosynthesis pathway that relies on cholesterol as a precursor, the pathway for equilin is distinct and involves a complex interplay between the fetal gonads and the placenta, often referred to as the feto-placental unit.[1][2][3][4][5][6] This technical guide provides an in-depth exploration of the biosynthesis of equilin, presenting key quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development in this area.

The Equilin Biosynthesis Pathway: A Feto-Placental Collaboration

The synthesis of equilin is a multi-step process that originates in the fetal gonads and culminates in the placenta. It is characterized by its independence from cholesterol as a direct precursor.[2][4]

Step 1: Precursor Synthesis in the Fetal Gonads

The initial steps of the pathway occur in the remarkably large fetal gonads of the horse.[5][6][7][8][9][10] Here, a series of enzymatic reactions leads to the formation of key C21 and C19 steroids with a characteristic 5,7-diene structure.

The proposed pathway begins with the formation of 3β-hydroxy-5,7-pregnadien-20-one. This C21 steroid then serves as a substrate for the synthesis of the crucial C19 precursor, 3β-hydroxy-5,7-androstadien-17-one.[3][4][6][8][9][10] The identification of both of these 5,7-diene steroids in fetal gonadal tissue provides strong evidence for this unique pathway.[6][9][10]

Step 2: Placental Aromatization

The 3β-hydroxy-5,7-androstadien-17-one produced by the fetal gonads is then transported to the placenta. The placenta is rich in the enzyme aromatase (cytochrome P450 19A1 or CYP19A1), which is responsible for the conversion of androgens to estrogens.[1][11][12] In the case of equilin biosynthesis, the placental aromatase acts on 3β-hydroxy-5,7-androstadien-17-one to aromatize the A ring, leading to the formation of equilin.[2][13]

It is important to note that while dehydroepiandrosterone (B1670201) (DHEA) is a key precursor for the synthesis of classical estrogens like estrone (B1671321) in the mare, it is not a direct precursor for equilin.[1][14] This further highlights the distinct nature of the equilin biosynthesis pathway.

Quantitative Data

Understanding the quantitative aspects of equilin biosynthesis is crucial for researchers. The following tables summarize key data on enzyme kinetics and hormone concentrations during pregnancy.

| Enzyme | Substrate | Product | Tissue | Species | Km | Vmax | Specific Activity | Reference |

| Aromatase (CYP19A1) | Testosterone | Estradiol | Testis (Purified) | Equine | 15.7 nM | 34.6 pmol/min/mg | - | [14] |

| Aromatase (CYP19A1) | Estradiol (2-hydroxylation) | Catechol Estradiol | Testis (Purified) | Equine | 23 µM | 18 nmol/min/mg | - | [14] |

| Aromatase (CYP19A1) | 3-hydroxy-3,5,7-androstatrien-17-one | Equilin | Placental Microsomes | Equine | - | - | 74 pmol/h/mg | [2][13] |

| Aromatase (CYP19A1) | 3-hydroxy-3,5,7-androstatrien-17-one | Equilenin | Placental Microsomes | Equine | - | - | 18 pmol/h/mg | [2][13] |

| Hormone | Gestational Stage | Plasma Concentration (approx.) | Reference |

| Equilin | Before Day 120 | Not detected | [4][15] |

| Plateau after Day 180 | ~100 ng/mL | [4][15] | |

| Estrone | Before Day 120 | Not detected | [4][15] |

| Day 120 - 240 | >100 ng/mL | [4][15] |

Experimental Protocols

Protocol 1: Isolation of Microsomal Fraction from Equine Placenta

This protocol describes the preparation of placental microsomes, which are essential for in vitro studies of aromatase activity.

Materials:

-

Fresh equine placenta

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

Potter-Elvehjem homogenizer with a Teflon pestle

-

Refrigerated centrifuge

-

Ultracentrifuge

Procedure:

-

Obtain fresh placental tissue immediately after parturition.

-

Wash the tissue with ice-cold saline to remove blood clots and debris.

-

Mince the tissue into small pieces.

-

Homogenize the minced tissue in 4 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and cell debris.

-